molecular formula C20H17FO5 B11158491 methyl {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11158491
M. Wt: 356.3 g/mol
InChI Key: YUYUHTRUJYQVFM-UHFFFAOYSA-N
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Description

Methyl {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 4-methyl group, a 2-fluorobenzyloxy substituent at position 7, and a methyl acetate moiety at position 3. Coumarins are renowned for their diverse biological activities, including phytotoxic, anti-inflammatory, and antimicrobial effects .

Properties

Molecular Formula

C20H17FO5

Molecular Weight

356.3 g/mol

IUPAC Name

methyl 2-[7-[(2-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H17FO5/c1-12-15-8-7-14(25-11-13-5-3-4-6-17(13)21)9-18(15)26-20(23)16(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3

InChI Key

YUYUHTRUJYQVFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3F)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-oxo-2H-chromen-3-yl acetic acid and 2-fluorobenzyl alcohol.

    Esterification: The carboxylic acid group of 4-methyl-2-oxo-2H-chromen-3-yl acetic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

    Etherification: The hydroxyl group of 2-fluorobenzyl alcohol is reacted with the methyl ester in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the chromen-2-one core contributes to its biological activity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares methyl {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate with structurally related coumarin derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
This compound (Target) 7-(2-fluorobenzyloxy), 4-methyl, 3-acetate C₂₀H₁₇FO₅ 358.35* Not reported -
Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate 7-(3-fluorobenzyloxy), 4-methyl, 3-acetate (meta-fluoro isomer) C₂₀H₁₇FO₅ 358.35* Not reported
Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 7-(3-chlorobenzyloxy), 4,8-dimethyl, 3-acetate C₂₁H₁₉ClO₅ 386.83 Not reported
Methyl (6-methoxy-2-oxo-2H-chromen-3-yl)acetate (Compound 1) 6-methoxy, 3-acetate C₁₃H₁₂O₅ 248.23 Phytotoxic against weeds/plants
Methyl (8-methoxy-2-oxo-2H-chromen-3-yl)acetate (Compound 2) 8-methoxy, 3-acetate C₁₃H₁₂O₅ 248.23 Phytotoxic against weeds/plants
7-(2-Hydroxyethoxy)-4-methyl-3-(4-(trifluoromethyl)benzyl)-2H-chromen-2-one 7-(2-hydroxyethoxy), 4-methyl, 3-(4-trifluoromethylbenzyl) C₂₀H₁₇F₃O₄ 378.1† Anti-intrahepatic cholestasis
Methyl 2-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate 7-(tetrazolylmethoxy), 4-methyl, 3-acetate C₁₆H₁₅N₄O₅ 343.32 Not reported

*Calculated based on structural formula; †Derived from ESI-MS data .

Key Comparison Points

  • Substituent Position and Electronic Effects: The 2-fluorobenzyloxy group in the target compound may exhibit distinct electronic and steric effects compared to its 3-fluoro isomer () due to differences in fluorine placement on the benzyl ring. Chlorine () and trifluoromethyl () substituents enhance lipophilicity and metabolic stability compared to fluorine, which is smaller and more electronegative.
  • Biological Activity: Methoxy-substituted coumarins (Compounds 1 and 2) demonstrate phytotoxic activity against plants like Arabidopsis and weeds, attributed to their ability to interfere with root development . The target compound’s benzyloxy group may alter this activity due to increased steric bulk.
  • Synthetic Methodology :

    • Most analogs, including Compounds 1–3, are synthesized via PdI2/KI-catalyzed carbonylation , which is efficient for introducing methoxy and acetate groups . Halogenated benzyloxy substituents (e.g., 2-fluoro, 3-chloro) likely require additional protection/deprotection steps during synthesis.

Physicochemical Properties

  • Lipophilicity : Fluorine and chlorine atoms increase logP values, enhancing membrane permeability. The target compound’s logP is predicted to be higher than methoxy analogs (Compounds 1–2) but lower than the 3-chloro derivative ().
  • Solubility : Methoxy and hydroxyethoxy groups () improve aqueous solubility compared to halogenated benzyloxy derivatives.

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